molecular formula C14H9Cl2N B14417683 3,7-Dichloro-5H-dibenz[b,f]azepine CAS No. 85598-34-1

3,7-Dichloro-5H-dibenz[b,f]azepine

Cat. No.: B14417683
CAS No.: 85598-34-1
M. Wt: 262.1 g/mol
InChI Key: DYNWBQJYCQDWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dichloro-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C14H9Cl2N. It belongs to the class of dibenzazepines, which are tricyclic compounds consisting of two benzene rings fused to an azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloro-5H-dibenz[b,f]azepine typically involves the halogenation of dibenz[b,f]azepine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the 3 and 7 positions of the dibenz[b,f]azepine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dichloro-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3,7-Dichloro-5H-dibenz[b,f]azepine":

Scientific Research Applications

3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine

  • This compound can be produced by treating 3,7 dichloro 10,11 dihydro 5H dibenz[b,f] azepine with hydrogen and an inorganic or organic base . The reaction requires a hydrogenation catalyst at pressures between 1 and 80 atmospheres, and temperatures between room temperature and 100°C .
  • Suitable catalysts include Raney nickel at 80 atmospheres and reaction temperatures between about and 50°C, and noble metal catalysts such as palladium, at room temperature and normal pressure . Suitable bases are alkali metal hydroxides and amines, especially tertiary amines like triethylamine .
  • Methanol and ethanol are suitable solvents, but dioxan can be used to reduce the solvent volume . Tetrahydrofurane, benzene, and toluene can also be used as solvents .

Modifications and Derivatives

  • The imino group of 3-chloro-substituted 10,11-dihydro-5H-dibenz[b,f]azepine can be modified to produce compounds with anti-allergic, anticonvulsive, anti-emetic, and psychotherapeutic properties . An example is the production of 5-(- -dimethylaminopropyl)-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine by reacting 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine with dialkylaminoalkyl halides in the presence of sodium amide or lithium amide .
  • New derivatives of 5H-dibenz[b,f]azepine and 10,11-dihydro-5H-dibenz[b,f]azepine may have substituents at the carbon atoms in the 10- or 11-position of the azepine ring and a lower alkyl group at the nitrogen atom in the 5-position of the azepine nucleus .

Related Compounds

  • 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide and its derivatives have shown anticonvulsant and antibacterial activities. Certain derivatives exhibited superior anticonvulsant effects compared to carbamazepine, while retaining antibacterial properties that could be beneficial in treating infections associated with neurological disorders. Docking studies suggest these compounds can effectively bind to target proteins, enhancing their therapeutic potential through specific interactions at critical binding sites within enzymes like trypsin.
  • Synthesized derivatives of dibenzo[b,f]azepine compounds have demonstrated significant antioxidant potential (p < 0.05) and antimicrobial activity against bacteria such as Staphylococcus aureus and Bordetella bronchiseptica.

Synthesis

  • An effective two-step synthesis of dibenz[b,f]azepines from indoles via N-arylation, then acid-catalyzed rearrangement has been described .

Potential Harmful Transformation Products

  • 3-Chloro-5H-dibenz[b,f]azepine can be generated and further transformed into this compound .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
CarbamazepineDibenzoazepine structure without brominationAnticonvulsant
OxcarbazepineSimilar dibenzoazepine structureAnticonvulsant
LamotrigineTriazine ring fused with dibenzo structureAntiepileptic
ClobazamBenzodiazepine derivativeAnxiolytic

Mechanism of Action

The mechanism of action of 3,7-Dichloro-5H-dibenz[b,f]azepine involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

CAS No.

85598-34-1

Molecular Formula

C14H9Cl2N

Molecular Weight

262.1 g/mol

IUPAC Name

2,9-dichloro-11H-benzo[b][1]benzazepine

InChI

InChI=1S/C14H9Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h1-8,17H

InChI Key

DYNWBQJYCQDWLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.